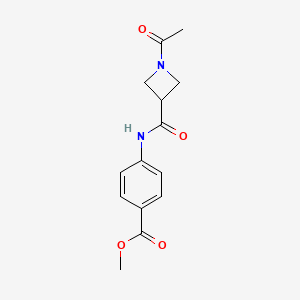

Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate” are not well-documented in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, melting point, boiling point, and stability. Unfortunately, specific information about these properties for “Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate” is not available .Applications De Recherche Scientifique

- Role of Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate : Researchers have reported a facile method for synthesizing primary and secondary amides directly from esters using sodium amidoboranes (NaNHRBH₃, R = Me) at room temperature. This process is rapid, chemoselective, and applicable to esters with diverse functional groups .

- Role of Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate : Researchers have explored methyl benzoate as a promising botanical insecticide. Since 2016, studies have demonstrated its effectiveness against various agricultural, stored product, and urban insect pests .

- Role of Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate : Researchers have investigated solid zirconium metal catalysts fixed with various substances. Zirconium metal catalysts with titanium (Ti) fixation exhibited excellent activity in the preparation of methyl benzoates .

Amide Synthesis

Botanical Insecticide

Catalyst for Methyl Benzoate Compounds

These applications highlight the versatility and potential impact of Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate across different scientific domains. Researchers continue to explore its properties and applications, making it an exciting compound for future studies. 🌟

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as benzocaine derivatives, have been found to inhibit acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus . These targets play crucial roles in various biological processes, including neurotransmission, inflammation, fatty acid transport, and viral replication .

Mode of Action

The exact mode of action of Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate is currently unknown due to the lack of specific studies on this compound. Based on the known actions of similar compounds, it may interact with its targets to inhibit their function, leading to changes in the associated biological processes .

Biochemical Pathways

Based on the known targets of similar compounds, it could potentially affect pathways related to neurotransmission, inflammation, fatty acid transport, and viral replication .

Result of Action

Based on the known effects of similar compounds, it could potentially have antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-[(1-acetylazetidine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-9(17)16-7-11(8-16)13(18)15-12-5-3-10(4-6-12)14(19)20-2/h3-6,11H,7-8H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBXJLRGEYQOBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[4.5]decan-3-ol](/img/structure/B2370823.png)

![tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B2370829.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2370834.png)